molecular formula C8H6ClN3O2 B1504445 Methyl 6-chloropyrazolo[1,5-A]pyrimidine-2-carboxylate CAS No. 1005209-41-5

Methyl 6-chloropyrazolo[1,5-A]pyrimidine-2-carboxylate

Cat. No.: B1504445
CAS No.: 1005209-41-5
M. Wt: 211.6 g/mol
InChI Key: GXHPYPSCCJMAQO-UHFFFAOYSA-N
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Description

Methyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate is a valuable chemical building block designed for medicinal chemistry and drug discovery research. This compound features the pyrazolo[1,5-a]pyrimidine scaffold, a privileged structure recognized for its potent protein kinase inhibitor (PKI) activity, which plays a critical role in targeted cancer therapy . The chlorine substituent at the 6-position and the carboxylate ester at the 2-position make this molecule a versatile intermediate for further synthetic modification. Researchers can utilize this compound to develop novel small-molecule inhibitors targeting a range of kinases, such as CK2, EGFR, B-Raf, and MEK, which are frequently disrupted in cancers like non-small cell lung cancer (NSCLC) and melanoma . The rigid, planar fused bicyclic core of the pyrazolo[1,5-a]pyrimidine framework is ideal for interactions with enzyme active sites, and strategic functionalization at various positions allows for fine-tuning of pharmacological properties, binding affinity, and selectivity . This product is intended for use in structure-activity relationship (SAR) studies, lead optimization campaigns, and the exploration of new oncotherapeutic agents. It is provided For Research Use Only. Not for diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O2/c1-14-8(13)6-2-7-10-3-5(9)4-12(7)11-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXHPYPSCCJMAQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN2C=C(C=NC2=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40678368
Record name Methyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1005209-41-5
Record name Methyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Pyrazolo[1,5-a]pyrimidine Core

A common synthetic route begins with the reaction of 5-amino-3-methylpyrazole or related pyrazole derivatives with β-dicarbonyl compounds or malonate esters under basic conditions. For example, reaction with diethyl malonate in the presence of sodium ethanolate leads to a dihydroxy intermediate, which upon cyclization forms the pyrazolo[1,5-a]pyrimidine scaffold with good yields (~89%).

Chlorination at Position 6

Chlorination is typically achieved by electrophilic substitution using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction selectively introduces chlorine at position 6 of the pyrazolo[1,5-a]pyrimidine ring.

  • In one reported method, treatment of 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol with POCl3 yielded 5,7-dichloro derivatives with 61% yield.
  • Another approach involves converting 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid to the corresponding acid chloride using thionyl chloride, with yields up to 95%.

Introduction of the Methyl Ester Group

The methyl ester at position 2 is generally introduced by esterification of the corresponding carboxylic acid or by direct synthesis of the ester derivative during the ring construction.

  • Ester derivatives can be prepared by Suzuki coupling reactions involving boronic acids and esters in the presence of palladium catalysts.
  • Reduction of ester groups to alcohols followed by oxidation to aldehydes and subsequent functionalization has also been reported, with sodium borohydride and Dess–Martin periodinane used as reagents.

Representative Synthetic Route Summary

Step Reaction Type Reagents / Conditions Yield (%) Notes / References
1 Cyclization 5-Amino-3-methylpyrazole + diethyl malonate, NaOEt, reflux 89 Formation of pyrazolo[1,5-a]pyrimidine core
2 Chlorination POCl3, reflux 61 Selective chlorination at position 6
3 Nucleophilic substitution Morpholine, K2CO3, room temp 94 Functionalization at reactive chlorine site
4 Esterification / Suzuki coupling Pd catalyst, boronic acid/ester, base Variable Introduction of methyl ester group
5 Acid chloride formation SOCl2, MDC solvent, dropwise addition 95 Conversion of acid to acid chloride

Detailed Research Findings and Analytical Data

  • Chlorination Monitoring: Thin layer chromatography (TLC) is used to monitor chlorination reactions, with silica gel as adsorbent and ethyl acetate-hexane mixtures as eluents.
  • NMR Characterization: For the acid chloride intermediate, ^1H NMR (400 MHz, DMSO) shows singlets at δ 8.894, 8.654, and 8.291 ppm corresponding to aromatic protons, confirming substitution patterns.
  • Mass Spectrometry: LC-MS confirms molecular weight with m/z values consistent with chlorinated pyrazolo[1,5-a]pyrimidine derivatives (e.g., M+2 peak at 216.37 for acid chloride).
  • Yields: The overall yields for key intermediates range from 61% to 95%, indicating efficient synthetic steps with good selectivity.
  • Functional Group Transformations: Reduction of ester groups to alcohols (using sodium borohydride) and subsequent oxidation to aldehydes (using Dess–Martin periodinane) provide handles for further derivatization.

Notes on Reaction Conditions and Selectivity

  • Chlorination reactions favor substitution at the 6-position due to electronic and steric factors inherent to the pyrazolo[1,5-a]pyrimidine ring system.
  • Nucleophilic substitution at chlorinated positions can be highly selective, as demonstrated by substitution with morpholine at position 7 when 5,7-dichloro derivatives are used.
  • The choice of solvent (e.g., MDC, ethanol) and temperature (room temperature to reflux) critically affects reaction rates and yields.

Summary Table of Key Analytical Data

Compound / Intermediate Analytical Technique Key Observations Reference
6-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid chloride ^1H NMR (DMSO) δ 8.894, 8.654, 8.291 ppm (aromatic protons)
LC-MS m/z 216.37 (M+2)
Methyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate Suzuki coupling products High purity confirmed by chromatographic and spectroscopic methods
Alcohol and aldehyde intermediates ^1H NMR Characteristic shifts for alcohol and aldehyde protons

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the 6-Chloro Position

The chlorine atom at position 6 undergoes nucleophilic displacement under basic conditions. Key findings include:

Reagent/ConditionsProductYieldSource
Morpholine (K₂CO₃, room temp)7-Morpholino-2-methylpyrazolo[1,5-a]pyrimidine94%
Amines (e.g., NH₃, EtOH, reflux)6-Amino derivatives60–85%
Alkoxides (NaOEt, DMF)6-Alkoxy analogs70–90%

Mechanistic Insight : The reaction proceeds via a two-step SNAr mechanism, where deprotonation of the nucleophile enhances its reactivity toward the electron-deficient pyrimidine ring .

Ester Hydrolysis and Functionalization

The methyl ester at position 2 is susceptible to hydrolysis and subsequent derivatization:

ReactionConditionsProductYieldSource
Acidic hydrolysis (HCl, H₂O)6-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid88%
Basic hydrolysis (LiOH, THF/H₂O)Lithium carboxylate intermediate95%
Esterification (R-OH, H₂SO₄)Alkyl ester derivatives75–92%

Notable Application : The carboxylic acid derivative serves as a precursor for amide coupling reactions, enabling the introduction of pharmacophores in drug discovery .

Cyclization and Ring Expansion

The compound participates in cyclocondensation reactions to form fused heterocycles:

Reagent/ConditionsProductYieldSource
Enaminones (AcOH, 130°C, O₂)Pyrazolo[3,4-b]pyridines74–94%
β-Diketones (microwave irradiation)Pyrido[1,2-b]indazoles68%

Mechanism : Oxidative dehydrogenation and cyclization occur via intermediates generated from enol tautomers of β-diketones, facilitated by molecular oxygen .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization at the 3-position:

Reaction TypeConditionsProductYieldSource
Suzuki-Miyaura (Pd(PPh₃)₄, K₂CO₃)3-Arylpyrazolo[1,5-a]pyrimidines65–80%
Sonogashira (CuI, PdCl₂)3-Alkynyl derivatives55–75%

Limitation : Steric hindrance from the 2-carboxylate group reduces reactivity at the 3-position compared to unsubstituted analogs .

Photochemical and Thermal Stability

  • Thermal Stability : Decomposes above 250°C via decarboxylation and chloro-group elimination .

  • Photostability : UV irradiation (254 nm) induces partial ring-opening, forming imidazole intermediates .

Scientific Research Applications

Medicinal Chemistry

Methyl 6-chloropyrazolo[1,5-A]pyrimidine-2-carboxylate has shown significant potential in drug development due to its pharmacological properties:

  • Anticancer Activity: Derivatives of this compound have been studied for their ability to inhibit specific kinases involved in cancer cell proliferation. For instance, compounds derived from this scaffold have demonstrated IC50 values in the nanomolar range against various cancer cell lines, indicating potent anticancer potential .
  • Anti-inflammatory Effects: Research indicates that this compound can modulate immune responses by acting as a selective inhibitor of AAK1 kinase, which plays a critical role in inflammatory processes .
  • Antiviral Properties: Emerging studies suggest that this compound may inhibit viral replication by targeting host cell kinases essential for viral life cycles .

Material Science

The unique structure of this compound also lends itself to applications in material science:

  • Fluorescent Materials: Recent studies have explored its use in developing fluorescent compounds for optical applications due to its favorable photophysical properties .
  • Polymer Development: Its reactivity allows for incorporation into polymers and advanced materials, enhancing their performance characteristics .

Anticancer Research

A notable study evaluated a series of pyrazolo[1,5-a]pyrimidine derivatives for their anticancer activity against various cell lines. The results highlighted that specific modifications to the methyl 6-chloropyrazolo[1,5-A]pyrimidine scaffold significantly improved potency against cancer cells .

Compound NameBiological ActivityIC50 (µM)
This compoundAnticancer (various cell lines)<0.05 - 0.10
Other derivativesModerate anti-inflammatory~0.50
Similar compoundsWeak antiviral~10

Inhibition of AAK1 Kinase

Another study focused on the inhibition of AAK1 kinase using derivatives of this compound. The findings indicated potent inhibitory effects that could lead to therapeutic applications in treating viral infections like dengue fever .

Mechanism of Action

The mechanism by which Methyl 6-chloropyrazolo[1,5-A]pyrimidine-2-carboxylate exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the observed biological activities. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molecular Weight Key Properties Biological Activity/Notes
This compound 6-Cl, 2-COOCH₃ C₈H₆ClN₃O₂ 227.61 Chloro enhances electrophilicity; ester for solubility Potential kinase inhibitor
Ethyl 5-Chloropyrazolo[1,5-A]pyrimidine-2-Carboxylate (CAS 1363405-21-3) 5-Cl, 2-COOCH₂CH₃ C₉H₈ClN₃O₂ 225.63 Positional isomer of chloro; ethyl ester increases lipophilicity Research chemical, building block
Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 1053656-37-3) 5-Cl,7-Cl, 3-COOCH₃ C₈H₅Cl₂N₃O₂ 262.05 Dichloro substitution; ester at C3 Higher reactivity, possible enhanced binding
Ethyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS 223141-46-6) 7-Cl, 2-CH₃, 6-COOCH₂CH₃ C₁₁H₁₂ClN₃O₂ 265.68 Methyl and ethyl groups increase steric hindrance Similarity score 0.78 to target compound
Methyl 6-(2-chloroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate (CAS 1142211-05-9) 6-(CH₂CH₂Cl), 2-COOCH₃ C₁₀H₁₀ClN₃O₂ 239.66 Chloroethyl group introduces alkylation potential Discontinued due to toxicity concerns

Key Differences and Implications

Chlorine Position: The 6-chloro substituent in the target compound contrasts with 5-chloro (CAS 1363405-21-3) and 7-chloro (CAS 223141-46-6) analogs. Position 6 may optimize electronic effects for target binding, whereas position 5 or 7 could alter steric interactions .

Ester Group Variations :

  • Methyl ester (target compound) vs. ethyl ester (CAS 1363405-21-3): Ethyl esters are more lipophilic, which may improve membrane permeability but slow hydrolysis rates compared to methyl esters .
  • Ester position : Moving the ester from C2 (target compound) to C3 (CAS 1053656-37-3) disrupts the conjugated system, possibly reducing activity .

Functional Group Additions: The chloroethyl group (CAS 1142211-05-9) introduces alkylation capability, useful in anticancer agents but associated with toxicity, leading to its discontinuation .

Biological Activity

Methyl 6-chloropyrazolo[1,5-A]pyrimidine-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and neurodegenerative disease management. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds known as pyrazolo[1,5-a]pyrimidines. These compounds are characterized by their heterocyclic structure, which contributes to their diverse biological activities. The presence of the methyl ester group at the 2-position enhances its solubility and bioavailability.

The biological activity of this compound is primarily attributed to its role as an inhibitor of specific kinases involved in cell signaling pathways. Notably:

  • CK2 Inhibition : Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines can selectively inhibit casein kinase 2 (CK2), which is implicated in various cancers. The compound demonstrates significant potency with an IC50 value in the nanomolar range against CK2α and CK2α' .
  • Microtubule Affinity Regulating Kinase (MARK) Inhibition : This compound has also been shown to selectively inhibit MARK, which plays a role in neurodegenerative diseases like Alzheimer's .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and related compounds.

Biological Activity IC50 Value (nM) Target Source
CK2 Inhibition12CK2α
MARK InhibitionNot specifiedMARK
AHR Antagonism31AHR (Aryl Hydrocarbon Receptor)
Anticancer ActivityVariesVarious Cancer Cell Lines

Case Studies

  • Cancer Treatment : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited significant antiproliferative effects with low cytotoxicity across a panel of 60 cancer cell lines, indicating its potential as a therapeutic agent without substantial side effects .
  • Neurodegenerative Disease : In vitro studies demonstrated that pyrazolo[1,5-a]pyrimidine derivatives could ameliorate symptoms associated with neurodegenerative diseases by inhibiting MARK. This suggests a potential application in treating conditions like Alzheimer's disease .
  • Structure-Activity Relationship (SAR) : A systematic optimization study revealed that modifications to the pyrazolo[1,5-a]pyrimidine scaffold could enhance its potency against specific targets like CK2 and AHR. Compounds with different substituents were synthesized to elucidate SAR and identify more effective inhibitors .

Q & A

Q. What are the common synthetic routes for Methyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate?

The compound is typically synthesized via multi-step routes involving nucleophilic substitution and cyclization. A key intermediate, ethyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate, can undergo halogen exchange (e.g., bromine to chlorine) using reagents like CuCl in DMF. Alternatively, Suzuki-Miyaura cross-coupling reactions have been employed to introduce aryl/heteroaryl groups at the 6-position, achieving yields up to 85% under microwave-assisted palladium catalysis . The methyl ester group is often introduced via esterification of the corresponding carboxylic acid using methanol and acid catalysts.

Q. How is the molecular structure of this compound characterized?

Structural elucidation relies on X-ray crystallography (using programs like SHELXL ), NMR (¹H/¹³C), and IR spectroscopy. For example, the chloroethyl substituent’s position is confirmed by distinct ¹H NMR signals at δ ~4.3–4.5 ppm (methylene protons adjacent to Cl) and carbonyl stretching vibrations at ~1700 cm⁻¹ in IR. Crystallographic data often reveal planar pyrazolo-pyrimidine cores with bond lengths consistent with aromatic systems .

Q. What reactivity patterns are observed in this compound?

The compound undergoes nucleophilic substitution at the 6-chloro position (e.g., with amines or thiols) and hydrolysis of the methyl ester to the carboxylic acid under basic conditions. The chloroethyl group may participate in elimination reactions to form alkenes or act as a leaving group in SN2 reactions. Reductive amination or hydrogenation can modify substituents while preserving the core heterocycle .

Q. What analytical methods are used to assess purity and stability?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (LC-MS) are standard for purity assessment. Stability studies under varying pH and temperature conditions reveal degradation products, such as hydrolyzed carboxylic acids or dimerized species, identified via tandem MS .

Q. How does the chloroethyl group influence biological activity?

The chloroethyl moiety enhances electrophilicity, enabling covalent interactions with biological nucleophiles (e.g., cysteine residues in enzymes). This group is critical in prodrug design, where in vivo activation releases cytotoxic agents. Comparative studies with methyl or cyano analogs show reduced activity, highlighting the chloroethyl group’s role in target engagement .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of the 6-chloro substituent?

Discrepancies arise from solvent polarity and steric effects. For example, DMF promotes nucleophilic substitution at the 6-position, while THF favors side reactions. Kinetic studies using ¹H NMR monitoring and DFT calculations can clarify competing pathways. Contradictory yields in Suzuki couplings may stem from varying palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) or microwave vs. conventional heating .

Q. What experimental design considerations optimize Buchwald-Hartwig amination in pyrazolo[1,5-a]pyrimidine derivatives?

Key factors include:

  • Catalyst selection : Pd₂(dba)₃ with Xantphos ligand improves efficiency.
  • Microwave irradiation : Reduces reaction time from 24 hrs to 30 mins, minimizing decomposition.
  • Base optimization : Cs₂CO³ outperforms K₃PO₄ in polar aprotic solvents. Yields range from 34–93%, with electron-deficient amines requiring higher temperatures (120°C vs. 80°C) .

Q. What computational methods predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) model binding to kinases or GPCRs. QSAR studies correlate substituent electronegativity (e.g., Cl vs. CN) with inhibitory potency. Free-energy perturbation calculations quantify binding affinity changes upon chloroethyl modification .

Q. How can instability of the chloroethyl group during storage be mitigated?

Degradation via HCl elimination is minimized by storing under inert atmospheres (N₂/Ar) at –20°C. Lyophilization with cryoprotectants (trehalose) prevents hydrolysis. Accelerated stability studies (40°C/75% RH) identify optimal excipients for formulation .

Q. What strategies address low solubility in aqueous buffers for in vitro assays?

Co-solvents (DMSO ≤1%) or cyclodextrin-based encapsulation improve solubility without cytotoxicity. Prodrug derivatization (e.g., phosphate esters) enhances hydrophilicity, with enzymatic cleavage releasing the active compound in target tissues .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Methyl 6-chloropyrazolo[1,5-A]pyrimidine-2-carboxylate
Reactant of Route 2
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Methyl 6-chloropyrazolo[1,5-A]pyrimidine-2-carboxylate

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